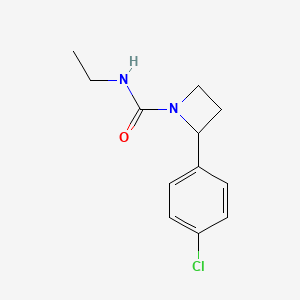
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide, also known as A-366, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of azetidine carboxamides, which have been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a critical role in the regulation of gene expression. BET proteins have been implicated in the development and progression of various types of cancer, and 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been shown to inhibit their activity in vitro and in vivo.
In inflammation research, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in macrophages. This suggests that 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide may have potential as an anti-inflammatory agent.
In infectious disease research, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to inhibit the replication of several viruses, including dengue virus, hepatitis C virus, and Zika virus. 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has also been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide involves the inhibition of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene transcription. 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In cancer cells, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been shown to inhibit the expression of several oncogenes, including MYC and BCL2, leading to the inhibition of cell proliferation and induction of apoptosis. In macrophages, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to the inhibition of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has several advantages for lab experiments, including high purity and high yield, well-defined mechanism of action, and broad-spectrum activity against various diseases. However, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide also has some limitations, including limited solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide, including optimization of synthesis method to improve yield and purity, development of more soluble analogs, and evaluation of its efficacy in animal models of disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide and its potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide in humans.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide involves the reaction between 4-chlorobenzylamine and ethyl 2-oxoazetidine-1-carboxylate in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide. This synthesis method has been optimized to yield high purity and high yield of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-2-14-12(16)15-8-7-11(15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPJCAAUSYOGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)



![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
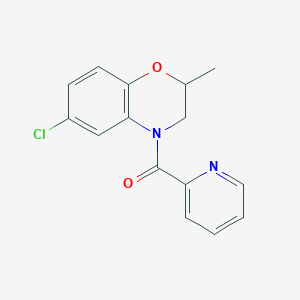

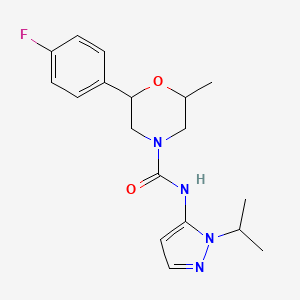
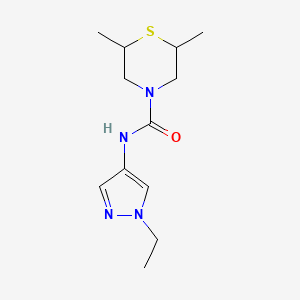
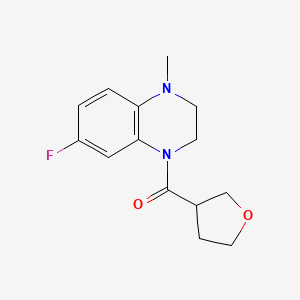
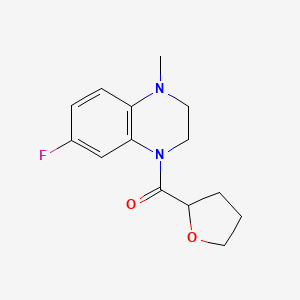
![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)

![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)